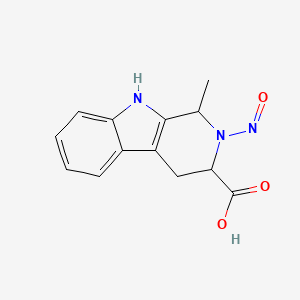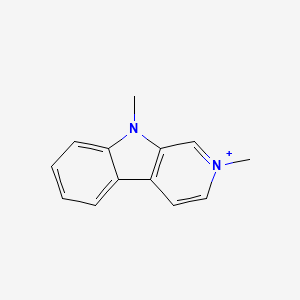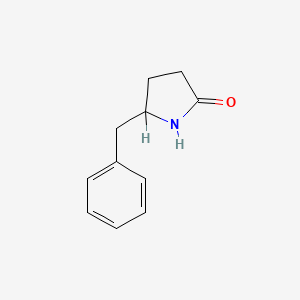
5-苄基吡咯烷-2-酮
描述
5-Benzylpyrrolidin-2-one is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structure and properties. It serves as a fundamental scaffold in organic synthesis, enabling the development of diverse bioactive molecules and materials.
Synthesis Analysis
The synthesis of 5-Benzylpyrrolidin-2-one and its derivatives can be achieved through several methods. A notable approach involves the reaction of benzylpyrrolidine with ortho, meta, and para fluorinated derivatives, directing the synthesis of microporous materials such as AlPO-5. The m-fluoro derivative has been highlighted as a better template due to higher electrostatic interactions with the framework, demonstrating the impact of substituent positioning on synthesis outcomes (Gómez-Hortigüela et al., 2004). Additionally, the effective synthesis of core structures with high yield and the development of various bio-active derivatives have been discussed, emphasizing the compound's versatility (Zulkifli et al., 2022).
Molecular Structure Analysis
Molecular docking and characterization studies of 5-Benzylpyrrolidin-2-one derivatives reveal their potential in binding with various biological targets. These studies provide insights into the compound's interaction with proteins and its antimicrobial properties, underscoring its importance in drug design and medicinal chemistry (Katritzky et al., 1999).
Chemical Reactions and Properties
5-Benzylpyrrolidin-2-one undergoes various chemical reactions, leading to the synthesis of complex molecules. For instance, its reactivity with organosilicon, organophosphorus, organozinc, and Grignard reagents affords chiral 2-substituted and 2,5-disubstituted pyrrolidines, showcasing the compound's versatility in organic synthesis (Katritzky et al., 1999). The compound's role in microbial decyanation processes also highlights its utility in green chemistry and biotransformations (Pinheiro et al., 2011).
科学研究应用
药物代谢和毒理学研究:Ho和Castagnoli(1980年)研究了与5-苄基吡咯烷-2-酮相关的化合物1-苄基吡咯烷的代谢。他们发现它经历了代谢转化,形成了几种氰基加合物和氰基内酯。这些发现为类似化合物的潜在毒理学影响和药物代谢途径提供了见解 (Ho & Castagnoli, 1980)。
抗菌应用:Sreekanth和Jha(2020年)探索了与5-苄基吡咯烷-2-酮相关的1-乙酰-2-苄基吡咯烷-2-羧酸衍生物的合成。他们发现这些化合物表现出显著的抗菌活性,暗示了在新抗菌剂开发中的潜在应用 (Sreekanth & Jha, 2020)。
生物活性衍生物的合成:Zulkifli等人(2022年)回顾了各种生物活性(S)-5-苄基吡咯烷-2,4-二酮衍生物的合成,这些衍生物与5-苄基吡咯烷-2-酮具有结构相似性。这些衍生物显示出有希望的生物活性,突显了5-苄基吡咯烷-2-酮作为合成具有生物活性化合物的前体的实用性 (Zulkifli et al., 2022)。
绿色化学和微生物应用:Pinheiro等人(2011年)研究了与5-苄基吡咯烷-2-酮结构相关的1-苄基吡咯烷-2,5-二腈的微生物脱氰化。这项研究对于理解相关化合物的环保生物转化具有重要意义,有助于绿色化学领域的发展 (Pinheiro等人,2011年)。
计算化学和材料科学:Gómez-Hortigüela等人(2004年)对苄基吡咯烷及其衍生物进行了计算研究,这些衍生物与5-苄基吡咯烷-2-酮密切相关,以研究它们在指导微孔材料合成中的作用。这项研究展示了这类化合物在材料科学中的应用,特别是在合成铝磷酸盐方面 (Gómez-Hortigüela等人,2004年)。
安全和危害
属性
IUPAC Name |
5-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTLWBQZNAXBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14293-06-2 | |
| Record name | 2-Pyrrolidinone, 5-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC248018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-benzylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Benzylpyrrolidin-2-one in the synthesis of cytochalasans?
A1: Cytochalasans are complex, biologically active molecules with a characteristic tricyclic structure. 5-Benzylpyrrolidin-2-one serves as a key starting material in a synthetic strategy employing an intramolecular Diels-Alder reaction. [, ] This approach utilizes derivatives of 5-Benzylpyrrolidin-2-one, modified to incorporate both a diene and a dienophile, to construct the 8-azabicyclo[4.3.0]nonane ring system found in cytochalasans. []
Q2: How does the stereochemistry of 5-Benzylpyrrolidin-2-one influence the synthesis?
A2: The chirality of the starting 5-Benzylpyrrolidin-2-one is crucial for controlling the stereochemistry of the final cytochalasan product. The research highlights the use of (R)-5-Benzylpyrrolidin-2-one, which ultimately leads to the desired stereochemistry at multiple chiral centers in the synthesized cytochalasan analogues. [] This control is vital as the biological activity of cytochalasans is closely tied to their three-dimensional structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(dimethylamino)ethyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea](/img/structure/B1194802.png)
![3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1194804.png)
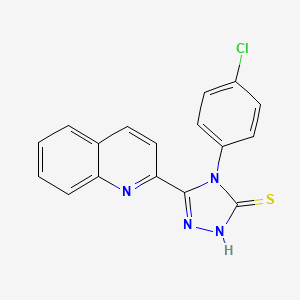
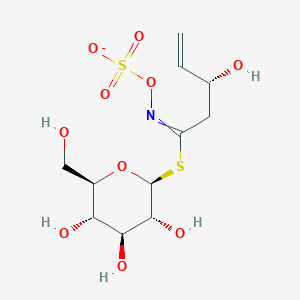

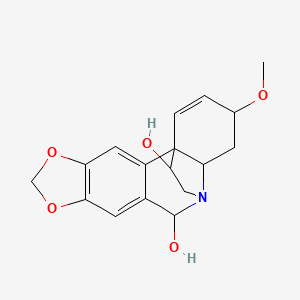

![Methyl 8-methyl-8-azabicyclo[3.2.1]oct-3-ene-4-carboxylate](/img/structure/B1194810.png)
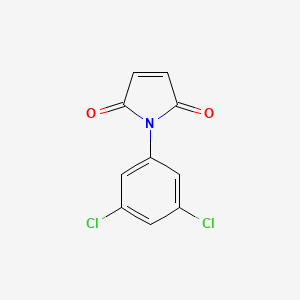
![1-[(5-Aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione](/img/structure/B1194815.png)

